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The following table summarizes the key experimental parameters and findings from the metabolic stability

study of parsaclisib [1]:

Parameter Experimental Detail / Value

In Vitro System Rat Liver Microsomes (RLMs)

RLM Concentration 0.5 mg/mL [1]

Parsaclisib Concentration 0.5 µM [1]

Co-factor NADPH (in PBS buffer, pH 7.4) [1]

Intrinsic Clearance (Clint) 2.4 µL/min/mg protein [2] [1]

In Vitro Half-life (t₁/₂) 571.3 minutes [2] [1]

This data indicates that parsaclisib exhibits slow intrinsic clearance and a long half-life in vitro, suggesting

low metabolic turnover in this system [2] [1].

Validated UPLC-MS/MS Bioanalytical Method
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The same study developed and validated a specific UPLC-MS/MS method for quantifying parsaclisib,

which was subsequently applied to the metabolic stability and pharmacokinetic studies [2] [1]. The

methodology is outlined below:

Aspect Technical Specification

Analytical Technique Ultra Performance Liquid Chromatography Tandem Mass Spectrometry
(UPLC-MS/MS)

Detection Mode Selective Reaction Monitoring (SRM) [2]

Chromatography
Column

Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) [2] [1]

Mobile Phase Acetonitrile and 0.1% formic acid (Gradient elution) [2] [1]

Ion Transitions (m/z) Parsaclisib: 432.92 → 150.01; IS (Pilaralisib): 540.93 → 455.87 [1]

Sample Preparation Protein precipitation with acetonitrile (plasma:acetonitrile ratio of 1:3) [1]

Linearity Range 2 - 2000 ng/mL (in rat plasma) [1]

Precision (Intra-/Inter-
day)

< 8.6% [2] [1]

Experimental Protocol for Metabolic Stability

For your practical application, here is the workflow for the in vitro metabolic stability assay as described in

the research [1]:

Incubation Mixture: The study used a mixture containing 0.5 µM parsaclisib and RLMs at a

concentration of 0.5 mg/mL in PBS buffer (pH 7.4). The incubations were performed in triplicate [1].
Reaction Initiation: The metabolic reaction was started by introducing the essential co-factor,

NADPH [1].
Sampling and Termination: The reaction mixture was incubated in a water bath, and samples were

taken at predetermined time points. The reaction in these samples was likely stopped, and proteins
were precipitated, consistent with the sample preparation method described.
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Sample Analysis: The concentration of parsaclisib remaining at each time point was determined

using the validated UPLC-MS/MS method detailed above.
Data Calculation: The half-life (t₁/₂) and intrinsic clearance (Clint) values were calculated from the

exponential decay of the parsaclisib concentration over time.

Context: Parsaclisib's Mechanism and Therapeutic
Role

To frame the experimental data, it is helpful to understand the drug's target and clinical context.
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Parsaclisib selectively targets the PI3Kδ signaling pathway in B-cells.

Target: Parsaclisib is a novel, potent, and highly selective next-generation oral inhibitor of the
phosphatidylinositol 3-kinase δ (PI3Kδ) isoform [2] [3].

Mechanism: The PI3Kδ isoform is a critical node in signaling networks that regulate B-cell growth
and survival. Its aberrant activation is a key event in the malignant transformation of B cells [1] [3].
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Parsaclisib potently inhibits this pathway.

Clinical Application: It is developed for patients with relapsed or refractory B-cell malignancies,
such as follicular lymphoma, marginal zone lymphoma (MZL), and mantle cell lymphoma (MCL) [2] [4]

[5]. Its distinct chemical structure is designed to limit off-target hepatotoxicity associated with earlier
generation PI3Kδ inhibitors [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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